molecular formula C17H15F3N2O2 B14774596 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14774596
M. Wt: 336.31 g/mol
InChI Key: SUXURGATXKYYCX-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to the azetidinone ring. These structural features contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.

    Reduction: Reduction reactions may target the azetidinone ring or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may lead to deoxygenated or dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Azetidinones are known to exhibit various pharmacological properties, and this compound could be investigated for its potential as a drug candidate.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Azetidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological or chemical activity. Generally, azetidinones can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the amino, methoxyphenyl, and trifluoromethylphenyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-methoxyphenyl)-4-phenylazetidin-2-one: Lacks the trifluoromethyl group.

    3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Lacks the methoxy group.

    3-Amino-1-(3-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. These groups can significantly influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

IUPAC Name

3-amino-1-(3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C17H15F3N2O2/c1-24-13-4-2-3-12(9-13)22-15(14(21)16(22)23)10-5-7-11(8-6-10)17(18,19)20/h2-9,14-15H,21H2,1H3

InChI Key

SUXURGATXKYYCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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